Ammonium trifluoroacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

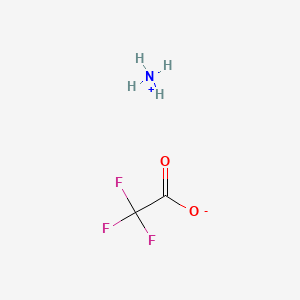

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

azanium;2,2,2-trifluoroacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF3O2.H3N/c3-2(4,5)1(6)7;/h(H,6,7);1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCNIBOIOWCTRCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)[O-].[NH4+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10954989 | |

| Record name | Ammonium trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals, soluble in water; [MSDSonline] | |

| Record name | Ammonium trifluoroacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7966 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3336-58-1 | |

| Record name | Ammonium trifluoroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3336-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium trifluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003336581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ammonium Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) trifluoroacetate (B77799) (ATFA) is a versatile salt of significant interest in various scientific disciplines, particularly in organic synthesis, analytical chemistry, and pharmaceutical sciences.[1] Its unique properties, stemming from the combination of the ammonium cation (NH₄⁺) and the trifluoroacetate anion (CF₃COO⁻), make it a valuable reagent and mobile phase additive. This guide provides a comprehensive overview of the chemical properties of ammonium trifluoroacetate, supported by quantitative data, detailed experimental protocols, and visual representations of its application in a key experimental workflow.

Physicochemical Properties

This compound is a white crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] It is characterized by the following quantitative properties:

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₄F₃NO₂ | [1][3] |

| Molecular Weight | 131.05 g/mol | [1][3] |

| Appearance | White crystalline solid/powder | [1][3] |

| Melting Point | 123-126 °C | [1][2][3] |

| Decomposition Temperature | >120 °C | [1] |

| Boiling Point | Not applicable (decomposes) | [1] |

| pH (10% aqueous solution) | 5.0 - 6.5 | [2][3] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Reference(s) |

| Water | Soluble (0.1 g/mL at 25 °C) | [3] |

| Methanol | Soluble | [4] |

Table 3: Acidity and Basicity Constants

| Component | pKa | Reference(s) |

| Trifluoroacetic Acid (TFA) | ~0.5 | [1] |

| Ammonium Ion (NH₄⁺) | ~9.25 | [1] |

Spectroscopic Properties

The structural features of this compound can be elucidated through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a broad singlet for the protons of the ammonium cation (NH₄⁺). The chemical shift of this peak can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum would exhibit two signals corresponding to the trifluoromethyl carbon (-CF₃) and the carboxylate carbon (-COO⁻). The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will display a singlet for the three equivalent fluorine atoms of the trifluoroacetate anion. The chemical shift is a characteristic feature for trifluoroacetyl groups and typically appears around -76.5 ppm relative to CFCl₃.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides valuable information about its functional groups. Key absorption bands are expected for the N-H stretching of the ammonium ion, the C=O stretching of the carboxylate group, and the C-F stretching of the trifluoromethyl group.

Table 4: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| 3300-3000 | N-H stretching (Ammonium ion) |

| 1700-1650 | C=O asymmetric stretching (Carboxylate) |

| 1450-1400 | N-H bending (Ammonium ion) |

| 1300-1100 | C-F stretching (Trifluoromethyl group) |

Mass Spectrometry (MS)

In mass spectrometry, particularly with electrospray ionization (ESI), this compound is often used as a mobile phase additive.[7] The trifluoroacetate anion can form adducts with positively charged analytes.[7] When analyzing this compound itself, the trifluoroacetate anion (CF₃COO⁻) would be observed in negative ion mode with an m/z of 113.

Chemical Reactivity and Stability

This compound is a stable compound under standard ambient conditions.[1] However, it is hygroscopic and should be stored in a dry environment.[2]

Thermal Decomposition

Upon heating above 120 °C, this compound decomposes into ammonia (B1221849) (NH₃) and trifluoroacetic acid (CF₃COOH).[1] This thermal instability is a critical consideration in its application in chemical synthesis.

Reactivity

-

Neutralization Reaction: this compound is synthesized through a straightforward acid-base neutralization reaction between trifluoroacetic acid and an ammonium source like aqueous ammonia or ammonium carbonate.[1]

-

Catalytic Activity: It can act as a catalyst in various organic reactions, where its ability to influence the reaction's energy landscape provides a lower energy pathway for product formation.[1]

-

Use in Peptide Synthesis: In solid-phase peptide synthesis (SPPS), trifluoroacetic acid is a key reagent for the cleavage of the peptide from the resin.[8] this compound can be involved in the subsequent purification and salt exchange steps.[5]

Experimental Protocols

Synthesis of this compound

Methodology: This protocol is based on the neutralization reaction between trifluoroacetic acid and ammonium hydroxide (B78521).

-

Reaction Setup: In a well-ventilated fume hood, place a beaker containing a magnetic stir bar in an ice bath on a magnetic stir plate.

-

Addition of Reactants: To the beaker, add a measured amount of trifluoroacetic acid. Slowly add an equimolar amount of ammonium hydroxide solution dropwise while stirring continuously. The reaction is exothermic, and the ice bath helps to control the temperature.

-

Monitoring pH: Monitor the pH of the solution. Continue adding ammonium hydroxide until the pH reaches approximately 6-7.

-

Crystallization: Remove the beaker from the ice bath and allow it to warm to room temperature. Evaporate the water under reduced pressure using a rotary evaporator.

-

Isolation and Drying: The resulting white solid is collected and can be further purified by recrystallization from an appropriate solvent if necessary. Dry the final product under vacuum to remove any residual solvent and moisture.

Determination of Melting Point

Methodology: The melting point is determined using a capillary melting point apparatus.

-

Sample Preparation: Finely powder a small amount of dry this compound. Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, reduce the heating rate to approximately 1-2 °C per minute.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first liquid droplet appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Fourier Transform Infrared (FTIR) Spectroscopy

Methodology: An Attenuated Total Reflectance (ATR) FTIR spectrometer is used for this analysis.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the dry this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Sample Spectrum: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. Collect the sample spectrum.

-

Data Analysis: Process the spectrum by subtracting the background and identify the characteristic absorption bands.

Applications in Experimental Workflows

Use in High-Performance Liquid Chromatography (HPLC) for Chiral Separations

This compound is a versatile mobile phase additive for the separation of enantiomers of acidic, basic, and neutral racemates on derivatized polysaccharide chiral stationary phases.[9] Its use can lead to significant savings in cost and time by allowing the analysis of different types of racemates without changing the mobile phase.[9]

References

- 1. This compound | 3336-58-1 | Benchchem [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. colorado.edu [colorado.edu]

- 6. science-and-fun.de [science-and-fun.de]

- 7. Bisquaternary ammonium adduct with trifluoroacetate – secrets of science [shimadzu-webapp.eu]

- 8. bachem.com [bachem.com]

- 9. Applications of this compound as an additive for elution of chiral acids and bases from derivatized polysaccharide stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Preparation of Ammonium Trifluoroacetate

Introduction

Ammonium (B1175870) trifluoroacetate (B77799) (ATFA) is a versatile salt of significant interest in contemporary chemical sciences. It is primarily recognized as an effective reagent and catalyst in organic synthesis and as a valuable additive in analytical chemistry. The presence of the trifluoroacetate anion makes it a key component in the preparation of fluorinated organic molecules, which are crucial in the development of pharmaceuticals and agrochemicals[1][2]. This guide provides a detailed overview of the synthesis and preparation methods for ammonium trifluoroacetate, tailored for researchers, scientists, and professionals in drug development.

Core Synthesis Methodology: Neutralization Reaction

The most direct and common method for synthesizing this compound is the neutralization reaction between trifluoroacetic acid (TFA) and an ammonium source[1]. This straightforward acid-base reaction yields the salt as the primary product. The choice of the ammonium source and the reaction conditions can be adapted for either laboratory-scale synthesis or large-scale industrial production.

Chemical Properties and Data

| Property | Value | Source |

| Molecular Formula | C₂H₄F₃NO₂ | [3][4] |

| Molecular Weight | 131.05 g/mol | [3][4][5][6][7] |

| Appearance | White to off-white crystals or crystalline powder | [3][5] |

| Melting Point | 123-126 °C | [3][5][7] |

| pH | 5-6.5 (10% aqueous solution) | [5] |

| Solubility | Soluble in water | [3][5] |

| Purity (Typical) | ≥97% to >98% | [4][6][8] |

Experimental Protocols

Laboratory-Scale Synthesis

In a research laboratory setting, the synthesis of this compound prioritizes purity and precise control over reaction conditions. The typical method involves the neutralization of trifluoroacetic acid with aqueous ammonium hydroxide (B78521).

Experimental Protocol:

-

Reactants:

-

Trifluoroacetic acid (TFA)

-

Aqueous ammonium hydroxide (NH₄OH)

-

-

Procedure:

-

In a well-ventilated fume hood, a pre-determined molar equivalent of trifluoroacetic acid is placed in a suitable reaction vessel (e.g., a glass beaker or flask) equipped with a magnetic stirrer.

-

The reaction vessel is often cooled in an ice bath to manage the exothermic nature of the neutralization reaction.

-

A stoichiometric amount of aqueous ammonium hydroxide is added dropwise to the stirred trifluoroacetic acid solution.

-

The pH of the solution is monitored throughout the addition. The addition is complete when the solution reaches a neutral pH.

-

The resulting aqueous solution of this compound is then concentrated by removing the water, typically via rotary evaporation under reduced pressure.

-

The crude solid is further purified by recrystallization from an appropriate solvent system to yield high-purity crystalline this compound.

-

Industrial-Scale Synthesis

For large-scale or industrial production, the neutralization of trifluoroacetic acid with ammonia (B1221849) is the preferred route. To simplify downstream processing, anhydrous ammonia gas is typically used instead of aqueous ammonium hydroxide, as this avoids the introduction of water[1].

Experimental Protocol:

-

Reactants:

-

Trifluoroacetic acid (TFA)

-

Anhydrous ammonia gas (NH₃)

-

-

Procedure:

-

The reaction is conducted in a large-volume stainless steel reactor designed to handle potentially corrosive conditions and to manage heat exchange effectively[1].

-

Trifluoroacetic acid is charged into the reactor.

-

Anhydrous ammonia gas is bubbled through the trifluoroacetic acid.

-

The rate of addition of the gaseous ammonia is carefully controlled to manage the exothermic reaction and maintain a safe temperature and pressure within the reactor[1].

-

Efficient mixing is crucial to ensure a complete and homogenous reaction.

-

After the reaction is complete, the resulting molten or solid this compound is purified. For industrial scales, vacuum distillation is often employed as it is more suitable for continuous or large-batch processing than recrystallization[1].

-

This industrial process can yield a product with over 98% purity[1].

-

Process Optimization and Scalability

The direct neutralization of trifluoroacetic acid with ammonia is a highly scalable process. Key considerations for scaling up include:

-

Heat Management: The exothermic nature of the reaction requires efficient heat dissipation, especially in large reactors.

-

Mixing: Ensuring thorough mixing of reactants is critical for reaction efficiency and product homogeneity[1].

-

Material of Construction: Stainless steel reactors are preferred over glassware for their durability and ability to handle larger volumes and potentially corrosive environments[1].

-

Purification Method: While recrystallization is suitable for lab-scale purification, vacuum distillation is more efficient and practical for industrial-scale production[1].

General Synthesis Reaction

The fundamental chemical reaction for the synthesis of this compound is depicted below.

Applications in Research and Development

This compound is utilized in various applications, including:

-

Organic Synthesis: It serves as a catalyst and reagent, particularly in the synthesis of fluorinated compounds[2][6][9].

-

Analytical Chemistry: It is used as an additive in mobile phases for liquid chromatography and to enhance detection sensitivity in mass spectrometry[2][6][8].

Safety Information

This compound should be handled with appropriate safety precautions. It is classified with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

References

- 1. This compound | 3336-58-1 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 3336-58-1 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. americanelements.com [americanelements.com]

- 6. This compound 98 3336-58-1 [sigmaaldrich.com]

- 7. トリフルオロ酢酸アンモニウム 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. CAS 3336-58-1: this compound | CymitQuimica [cymitquimica.com]

Ammonium Trifluoroacetate: A Technical Guide to Safety, Handling, and Hazards

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and hazards associated with ammonium (B1175870) trifluoroacetate (B77799) (ATFA). The information is intended for professionals in research and development who may work with this compound.

Chemical and Physical Properties

Ammonium trifluoroacetate is a white crystalline solid.[1] It is the ammonium salt of trifluoroacetic acid (TFA). Due to the strong electron-withdrawing nature of the trifluoromethyl group, the trifluoroacetate anion is stabilized, making TFA a much stronger acid than acetic acid.[2][3] This property is important to consider in its handling and reactivity.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 3336-58-1 | [4] |

| Molecular Formula | C₂H₄F₃NO₂ | [4][5] |

| Molecular Weight | 131.05 g/mol | [5] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 123-125 °C | [4] |

| Water Solubility | 0.1 g/mL at 25 °C | [4] |

| Flash Point | Not applicable | [4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to irritation of the skin, eyes, and respiratory system.[6][7]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | References |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [6][7] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [6][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [6][7] |

Toxicology and Health Effects

While extensive toxicological data for this compound is not available, the primary health concerns are associated with its irritant properties.[5][6] The toxicity of the trifluoroacetate (TFA) anion has been studied more broadly, often in the context of it being a metabolite of certain fluorinated compounds.[8][9]

-

Acute Effects: Direct contact can cause irritation to the skin and serious irritation to the eyes.[6] Inhalation of dust may lead to respiratory tract irritation.[5][6]

-

Chronic Effects: There is no data available to indicate that this compound is carcinogenic, mutagenic, or a reproductive toxin.[5][6]

-

Systemic Toxicity: While trifluoroacetic acid is structurally similar to hydrofluoric acid (HF), it does not appear to cause the same systemic toxicity, such as electrolyte abnormalities (hypocalcemia, hypomagnesemia) that can lead to cardiac dysrhythmias.[10] However, as with any chemical, ingestion of large quantities could potentially lead to adverse systemic effects.[11]

Table 3: Toxicological Data Summary

| Metric | Value | Species | Route | References |

| LD50 (Oral) | No data available | - | - | [6] |

| LD50 (Dermal) | No data available | - | - | [6] |

| LC50 (Inhalation) | No data available | - | - | [6] |

Experimental Protocols and Safe Handling

Proper handling procedures are crucial to minimize exposure and ensure a safe working environment.

Engineering Controls

-

For procedures that may generate dust, a fume hood should be used.[5]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7][12]

Personal Protective Equipment (PPE)

A risk assessment should be conducted for any procedure involving this compound to determine the appropriate level of PPE.

-

Eye Protection: Chemical safety goggles or glasses are mandatory.[4][12]

-

Hand Protection: Wear suitable chemical-resistant gloves. Gloves should be inspected before use and disposed of properly after handling the substance.[4]

-

Skin and Body Protection: A lab coat or other protective clothing should be worn.[11]

-

Respiratory Protection: If dust is generated and engineering controls are not sufficient, a NIOSH-approved respirator (such as a type N95) should be used.[5]

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not breathe dust.[5]

-

Wash hands thoroughly after handling the compound.[6]

-

Contaminated clothing should be removed and washed before reuse.[6]

First Aid Measures

In the event of exposure, immediate action is necessary.

-

Inhalation: Move the person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[5][6]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. If skin irritation occurs, get medical advice.[4][6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek immediate medical attention from an ophthalmologist.[4][6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and have the victim drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical advice.[4][5]

Storage and Disposal

Storage

-

Keep the container tightly closed to prevent moisture absorption as the material can be hygroscopic.[4][12]

-

Store locked up.[6]

-

Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[6][12]

Disposal

-

Disposal of this compound must be in accordance with all applicable federal, state, and local regulations.[6]

-

Do not mix with other waste.[6]

-

Surplus and non-recyclable solutions should be offered to a licensed disposal company.[5]

-

Contaminated packaging should be handled and disposed of as the product itself.[5][6]

Accidental Release Measures

-

Personal Precautions: Evacuate the area. Avoid substance contact and inhalation of dust. Ensure adequate ventilation.[4][5]

-

Environmental Precautions: Prevent the product from entering drains.[5][6]

-

Containment and Cleanup: For dry spills, carefully sweep up or scoop the material without creating dust. Place it in a suitable, closed container for disposal. Clean the affected area thoroughly.[4][5]

Visualized Workflows and Relationships

Hazard Mitigation Workflow

This diagram illustrates the logical flow from hazard identification to the implementation of control measures.

Caption: Logical workflow for hazard mitigation.

First-Aid Response Protocol

This diagram outlines the immediate actions to be taken in case of different types of exposure to this compound.

Caption: First-aid response for various exposure routes.

References

- 1. CAS 3336-58-1: this compound | CymitQuimica [cymitquimica.com]

- 2. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. capotchem.cn [capotchem.cn]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Trifluoroacetic acid: Three times the fluoride, three times the toxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. fishersci.com [fishersci.com]

Unveiling the Hygroscopic Nature of Ammonium Trifluoroacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) trifluoroacetate (B77799) (ATFA), a salt of a strong acid (trifluoroacetic acid) and a weak base (ammonia), is a versatile reagent in organic synthesis and a counter-ion in pharmaceuticals. Its physicochemical properties, particularly its interaction with atmospheric moisture, are critical for its handling, storage, and application, especially in the context of drug development where moisture can significantly impact the stability and efficacy of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of the hygroscopic nature of ammonium trifluoroacetate, detailing the experimental methodologies used to characterize this property and its implications for research and pharmaceutical development.

Understanding Hygroscopicity

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. This can occur through absorption (where water is drawn into the bulk of the material) or adsorption (where water adheres to the surface). The extent of hygroscopicity can range from slight surface moisture to deliquescence, where the substance absorbs enough water to dissolve and form a liquid solution.[5]

The hygroscopic nature of a substance can have significant consequences, including:

-

Physical Changes: Caking, agglomeration, and changes in flow properties.

-

Chemical Degradation: Hydrolysis of the compound.

-

Polymorphic Transformations: Changes in the crystal structure.

-

Reduced Potency: Degradation of the active ingredient in pharmaceutical formulations.

Given these potential impacts, a thorough understanding and quantification of the hygroscopicity of materials like this compound are paramount.

Quantitative Analysis of Hygroscopicity

Several established methods are employed to quantitatively assess the hygroscopicity of a solid material. These methods provide data on the amount of water absorbed at different relative humidity (RH) levels and allow for a standardized classification of the material's hygroscopic nature.

Data Presentation: Hygroscopicity Classification

The European Pharmacopoeia provides a widely accepted classification system for the hygroscopicity of solids based on the percentage weight gain after storage at a specific temperature and relative humidity.[5][6][7]

| Hygroscopicity Classification | Weight Gain (%) at 25°C and 80% RH for 24 hours |

| Non-hygroscopic | < 0.2 |

| Slightly hygroscopic | ≥ 0.2 and < 2 |

| Hygroscopic | ≥ 2 and < 15 |

| Very hygroscopic | ≥ 15 |

| Deliquescent | Sufficient water is absorbed to form a liquid |

Table 1: European Pharmacopoeia Hygroscopicity Classification[5][6][7]

While a specific classification for this compound under this system is not publicly documented, the experimental protocol outlined below can be used to determine its classification.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the hygroscopicity of this compound.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[8][9] This method provides a detailed moisture sorption isotherm, which is a plot of the equilibrium moisture content of the material as a function of relative humidity.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 5-20 mg) is placed in the sample pan of the DVS instrument.

-

Drying: The sample is initially dried by exposing it to a stream of dry nitrogen gas (0% RH) at a defined temperature (e.g., 25°C) until a stable mass is achieved. This initial mass is recorded as the dry weight of the sample.[10]

-

Sorption Phase: The relative humidity of the gas stream is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change is below a set threshold). The mass at each RH step is recorded.

-

Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH, and the equilibrium mass at each step is recorded.

-

Data Analysis: The percentage change in mass at each RH step is calculated relative to the initial dry mass. This data is then used to generate a moisture sorption-desorption isotherm. The shape of the isotherm and any hysteresis (difference between the sorption and desorption curves) can provide insights into the mechanism of water uptake and any physical changes in the material.[9]

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a substance.[11][12][13] It can be used to measure the initial water content of this compound or to determine the amount of water absorbed after exposure to a specific humidity environment.

Methodology (Volumetric Titration):

-

Apparatus: A volumetric Karl Fischer titrator equipped with a titration vessel and a platinum electrode.

-

Reagents: A standardized Karl Fischer reagent (a solution of iodine, sulfur dioxide, and a base in an alcohol) and a suitable solvent (e.g., anhydrous methanol). For acidic samples like this compound, a buffer may be required to maintain the optimal pH for the reaction.[14][15]

-

Titration Vessel Preparation: The titration vessel is filled with the solvent and titrated with the Karl Fischer reagent to a stable, anhydrous endpoint. This step removes any residual moisture from the solvent and the vessel.

-

Sample Introduction: A precisely weighed amount of this compound is quickly introduced into the titration vessel. The sample should dissolve in the solvent.

-

Titration: The sample is then titrated with the Karl Fischer reagent. The reagent reacts with the water in the sample in a 1:1 molar ratio with iodine. The endpoint is detected potentiometrically when an excess of iodine is present.

-

Calculation: The volume of the Karl Fischer reagent consumed is used to calculate the mass of water in the sample, based on the known titer (water equivalent) of the reagent. The water content is typically expressed as a percentage by weight.

European Pharmacopoeia Method for Hygroscopicity Indication

This method provides a straightforward way to classify the hygroscopicity of a substance according to the categories in Table 1.[5][6][7]

Methodology:

-

Sample Preparation: Weigh a glass weighing vessel with its stopper (m1). Place a specified amount of this compound (as prescribed for loss on drying or water content in a relevant monograph, or a representative amount if not specified) into the vessel and weigh (m2).

-

Exposure to Controlled Humidity: Place the unstoppered vessel in a desiccator maintained at 25°C and 80% relative humidity. A saturated solution of ammonium chloride can be used to achieve this RH.[6][7]

-

Equilibration: Allow the sample to stand under these conditions for 24 hours.

-

Final Weighing: After 24 hours, stopper the weighing vessel and weigh it (m3).

-

Calculation: Calculate the percentage increase in mass using the following formula:

% Weight Gain = [(m3 - m2) / (m2 - m1)] * 100

-

Classification: Classify the hygroscopicity of this compound based on the calculated percentage weight gain as per the criteria in Table 1.

Mandatory Visualizations

Logical Relationship of Hygroscopicity and its Implications

Figure 1: Implications of the hygroscopic nature of this compound.

Experimental Workflow for Hygroscopicity Assessment

Figure 2: Workflow for the experimental assessment of hygroscopicity.

Conclusion and Recommendations

This compound is a hygroscopic compound, a property that necessitates careful consideration in its handling, storage, and application, particularly within the pharmaceutical industry. While specific quantitative data on its moisture sorption behavior is not widely published, the experimental protocols for Dynamic Vapor Sorption, Karl Fischer titration, and the European Pharmacopoeia classification method provide a robust framework for its characterization.

For researchers, scientists, and drug development professionals working with this compound, it is strongly recommended to:

-

Determine the hygroscopicity classification of the specific batch of material being used, following the European Pharmacopoeia method or a similar standardized protocol.

-

Generate a moisture sorption isotherm using Dynamic Vapor Sorption to understand its behavior across a range of humidity conditions.

-

Store this compound in a tightly sealed container in a dry, well-ventilated place , and consider the use of a desiccator or an inert atmosphere for long-term storage or for highly sensitive applications.[3][4]

-

Monitor the water content of the material using Karl Fischer titration, especially before use in moisture-sensitive reactions or formulations.

By implementing these characterization and handling strategies, the risks associated with the hygroscopic nature of this compound can be effectively mitigated, ensuring the integrity and performance of this important chemical compound.

References

- 1. This compound | 3336-58-1 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. uspbpep.com [uspbpep.com]

- 6. asiapharmaceutics.info [asiapharmaceutics.info]

- 7. jocpr.com [jocpr.com]

- 8. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 9. Application of Dynamic Vapour Sorption Technique to Study Dry Powder Inhalation Formulations [article.sapub.org]

- 10. tainstruments.com [tainstruments.com]

- 11. metrohm.com [metrohm.com]

- 12. Karl Fischer titration applications | Metrohm [metrohm.com]

- 13. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 14. fishersci.com [fishersci.com]

- 15. merckmillipore.com [merckmillipore.com]

A Comprehensive Technical Guide to Ammonium Trifluoroacetate: From Natural Presence to Industrial Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of ammonium (B1175870) trifluoroacetate (B77799), a compound of increasing interest in various scientific and industrial fields. This document covers its debated natural occurrence and details the prevalent methods for its industrial manufacture, including key chemical reactions, process parameters, and purification techniques. Experimental protocols and analytical methods for quality control are also presented to offer a comprehensive resource for professionals in research and development.

Natural Occurrence: A Subject of Scientific Debate

The natural occurrence of trifluoroacetate (TFA), the anionic component of ammonium trifluoroacetate, is a topic of ongoing scientific discussion. While this compound itself has not been reported as a naturally occurring salt, the presence of TFA in the environment is well-documented, with conflicting evidence regarding its origins.

Evidence for Natural Sources:

Some studies propose that a significant portion of trifluoroacetate found in the oceans is of natural origin. Deep-sea hydrothermal vents have been suggested as a potential natural source, contributing to a baseline concentration of TFA in marine environments, estimated to be around 200 nanograms per liter (ng/L).

Evidence for Anthropogenic Origins:

Conversely, other research indicates that TFA is predominantly an anthropogenic substance. Studies of ancient ice cores and groundwater, representing pre-industrial environments, have shown non-detectable levels of TFA. This suggests that its widespread presence in the contemporary environment is a result of human activities. The primary anthropogenic sources of TFA are the atmospheric degradation of hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs) used as refrigerants, as well as the breakdown of certain pesticides and pharmaceuticals.

Due to these conflicting findings, the scientific community has not reached a consensus on the extent of natural TFA formation. It is likely that both natural and anthropogenic sources contribute to the overall environmental burden of trifluoroacetate.

Industrial Manufacturing of this compound

The industrial production of this compound is a multi-step process that begins with the synthesis of its precursor, trifluoroacetic acid (TFA). The subsequent neutralization of TFA with ammonia (B1221849) yields the final product.

Synthesis of Trifluoroacetic Acid (TFA)

Two primary methods are employed for the industrial-scale synthesis of trifluoroacetic acid:

-

Electrochemical Fluorination (ECF) of Acetyl Chloride or Acetic Anhydride (B1165640): This is the most common industrial route. The process involves the electrolysis of a solution of acetyl chloride or acetic anhydride in anhydrous hydrogen fluoride (B91410). The resulting trifluoroacetyl fluoride is then hydrolyzed to produce trifluoroacetic acid.

Chemical Equations: CH₃COCl + 4HF → CF₃COF + 3H₂ + HCl CF₃COF + H₂O → CF₃COOH + HF

-

Oxidation of 1,1,1-Trifluoro-2,3,3-trichloropropene: This older method involves the oxidation of 1,1,1-trifluoro-2,3,3-trichloropropene with an oxidizing agent like potassium permanganate. The starting propene derivative is typically prepared through the Swarts fluorination of hexachloropropene.

Synthesis of this compound

The formation of this compound is achieved through a straightforward acid-base neutralization reaction between trifluoroacetic acid and ammonia.

Chemical Equation: CF₃COOH + NH₃ → CF₃COONH₄

For industrial-scale production, anhydrous ammonia gas is often preferred over aqueous ammonium hydroxide (B78521) to minimize the introduction of water, which simplifies the subsequent drying and purification steps.

Experimental Protocols

While specific industrial protocols are proprietary, the following sections outline representative experimental procedures for the synthesis, purification, and analysis of this compound based on established chemical principles.

Laboratory Scale Synthesis of this compound

Objective: To synthesize this compound via the neutralization of trifluoroacetic acid with ammonium hydroxide.

Materials:

-

Trifluoroacetic acid (TFA)

-

Ammonium hydroxide solution (28-30% NH₃)

-

Deionized water

-

Ethanol (B145695) or Ethyl Acetate (for recrystallization)

-

Ice bath

-

Magnetic stirrer and stir bar

-

pH indicator paper or pH meter

-

Rotary evaporator

-

Vacuum filtration apparatus

Procedure:

-

In a well-ventilated fume hood, carefully add a calculated amount of trifluoroacetic acid to a flask equipped with a magnetic stir bar.

-

Place the flask in an ice bath to cool the TFA, as the neutralization reaction is exothermic.

-

Slowly add ammonium hydroxide solution dropwise to the stirring TFA solution.

-

Monitor the pH of the solution periodically. Continue adding ammonium hydroxide until the pH reaches approximately 7.

-

Once neutralized, remove the flask from the ice bath and allow it to warm to room temperature.

-

Concentrate the resulting solution using a rotary evaporator to remove excess water and obtain the crude this compound salt.

Purification of this compound

3.2.1. Recrystallization

Objective: To purify crude this compound by recrystallization.

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol or ethyl acetate.

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

For further crystallization, place the flask in an ice bath.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

3.2.2. Sublimation

Objective: To purify this compound by sublimation.

Procedure:

-

Place the crude this compound in a sublimation apparatus.

-

Heat the apparatus gently under a high vacuum.

-

The this compound will sublime and deposit as pure crystals on the cold finger of the apparatus.

-

Carefully collect the purified crystals.

Quality Control and Analysis

3.3.1. Assay by Titration

Objective: To determine the purity of this compound by non-aqueous acid-base titration.

Procedure:

-

Accurately weigh a sample of this compound.

-

Dissolve the sample in a suitable non-aqueous solvent (e.g., glacial acetic acid).

-

Titrate the solution with a standardized solution of a strong acid (e.g., perchloric acid in acetic acid) using a suitable indicator or a potentiometric endpoint.

-

Calculate the purity based on the volume of titrant used.

3.3.2. Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the identity and assess the purity of this compound using ¹H and ¹⁹F NMR.

Procedure:

-

Prepare a solution of the this compound sample in a suitable deuterated solvent (e.g., D₂O).

-

Acquire ¹H and ¹⁹F NMR spectra.

-

In the ¹H NMR spectrum, the ammonium proton signal should be observed.

-

In the ¹⁹F NMR spectrum, a single resonance corresponding to the trifluoromethyl group should be present.

-

Quantitative NMR (qNMR) can be performed using an internal standard to determine the absolute purity of the sample.

Data Presentation

The following tables summarize key quantitative data related to the properties and manufacturing of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂H₄F₃NO₂ |

| Molecular Weight | 131.05 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 123-125 °C |

| Solubility | Soluble in water |

Table 2: Typical Industrial Process Parameters

| Parameter | Description |

| Reactants | Trifluoroacetic Acid, Anhydrous Ammonia |

| Reaction Type | Acid-Base Neutralization (Exothermic) |

| Reactor Type | Stainless steel, equipped with cooling and stirring |

| Temperature Control | Essential to manage exothermicity |

| Pressure Control | Important for reactions involving gaseous ammonia |

| Purification Method | Vacuum Distillation |

| Typical Purity | > 98% |

Table 3: Analytical Methods for Quality Control

| Method | Purpose | Key Parameters |

| Non-aqueous Titration | Assay (Purity determination) | Standardized acid titrant, potentiometric or indicator endpoint |

| ¹H NMR Spectroscopy | Identification and structural confirmation | Observation of ammonium proton signal |

| ¹⁹F NMR Spectroscopy | Identification and purity assessment | Single resonance for the CF₃ group |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination | Confirmation of elemental composition |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups | Characteristic absorption bands for ammonium and trifluoroacetate ions |

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of the manufacturing and quality control processes for this compound.

Methodological & Application

Application Notes and Protocols for Using Ammonium Trifluoroacetate as an Additive in LC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of a suitable mobile phase additive is critical in liquid chromatography-mass spectrometry (LC-MS) for achieving optimal chromatographic separation and ionization efficiency, particularly in the analysis of peptides and proteins. While trifluoroacetic acid (TFA) is a widely used ion-pairing agent that provides excellent peak shape and resolution, it is also known to cause significant signal suppression in electrospray ionization (ESI) mass spectrometry.[1][2] This has led to the widespread use of alternatives such as formic acid (FA), which offers better MS sensitivity but often at the cost of chromatographic performance.[3]

Ammonium (B1175870) trifluoroacetate (B77799) (ATFA) is a salt that dissociates in solution to provide both trifluoroacetate anions and ammonium cations. Theoretically, the trifluoroacetate anion is a strong ion-pairing agent, which is beneficial for reversed-phase chromatography of positively charged species.[4] However, this same property is what leads to signal suppression in the MS detector.[4] The presence of the ammonium ion, a common component in LC-MS mobile phases, may influence the overall ionization process.[5]

This document provides a detailed overview of the theoretical considerations, potential applications, and a generalized protocol for evaluating ammonium trifluoroacetate as a mobile phase additive in LC-MS.

Theoretical Considerations and Physicochemical Properties

This compound is a white crystalline solid soluble in water.[6][7] In an aqueous mobile phase, it dissociates into ammonium (NH₄⁺) and trifluoroacetate (CF₃COO⁻) ions.

Table 1: Physicochemical Properties of Common LC-MS Additives

| Property | This compound (ATFA) | Trifluoroacetic Acid (TFA) | Formic Acid (FA) | Difluoroacetic Acid (DFA) |

| Molecular Formula | C₂H₄F₃NO₂ | C₂HF₃O₂ | CH₂O₂ | C₂H₂F₂O₂ |

| Molecular Weight | 131.05 g/mol [8] | 114.02 g/mol | 46.03 g/mol | 96.03 g/mol |

| pKa | Not readily available (TFA pKa ≈ 0.3) | ~0.3[3] | 3.75[9] | 1.3[3] |

| Boiling Point | Decomposes | 72.4 °C | 100.8 °C | 134 °C[3] |

| Ion-Pairing Strength | Strong (inferred from TFA) | Very Strong[3] | Weak | Strong[3] |

| MS Signal Suppression | Expected to be significant | High[1] | Low[10] | Moderate[11] |

The primary concern with using ATFA in LC-MS is the presence of the trifluoroacetate anion, which is a strong ion-pairing agent.[4] This can lead to the formation of neutral ion pairs with positively charged analytes, such as peptides and proteins, which are then poorly ionized in the ESI source, resulting in signal suppression.[4] However, there are anecdotal reports suggesting that in some cases, ATFA may provide a better signal response compared to formic acid/ammonium formate (B1220265) combinations.[4] This could be due to a complex interplay of factors in the ESI process that are not fully understood.

Signaling Pathways and Experimental Workflows

Ion-Pairing Mechanism in Reversed-Phase Chromatography

The following diagram illustrates the theoretical mechanism of ion pairing with the trifluoroacetate anion, which is relevant for both TFA and ATFA.

Caption: Ion-pairing of a positively charged analyte with trifluoroacetate.

Experimental Workflow for Evaluating ATFA

A systematic approach is necessary to evaluate the suitability of ATFA for a specific LC-MS application. The following workflow outlines the key steps.

Caption: Workflow for evaluating ATFA as an LC-MS mobile phase additive.

Experimental Protocols

As specific, validated protocols for using ATFA in peptide and protein analysis by LC-MS are not widely available, the following generalized protocol can be used as a starting point for evaluation.

Preparation of Mobile Phases

Caution: this compound is hygroscopic and should be handled in a dry environment.[12]

-

Mobile Phase A (Aqueous):

-

Weigh an appropriate amount of this compound (e.g., 1 g for a 0.1% w/v solution).

-

Dissolve in 1 L of LC-MS grade water.

-

Sonicate for 10-15 minutes to degas.

-

-

Mobile Phase B (Organic):

-

Weigh an appropriate amount of this compound (e.g., 1 g for a 0.1% w/v solution).

-

Dissolve in 1 L of LC-MS grade acetonitrile (B52724).

-

Sonicate for 10-15 minutes to degas.

-

-

Comparative Mobile Phases (for performance evaluation):

-

0.1% (v/v) Formic Acid in water and acetonitrile.

-

0.1% (v/v) Trifluoroacetic Acid in water and acetonitrile.

-

LC-MS Method for Peptide Analysis (General Protocol)

This protocol is a template and should be optimized for the specific analytes and LC-MS system.

Table 2: General LC-MS Protocol for Peptide Analysis

| Parameter | Recommended Setting |

| LC System | High-performance liquid chromatography system with a binary pump |

| Column | C18 reversed-phase column suitable for peptide separations (e.g., 2.1 x 100 mm, 1.7 µm) |

| Column Temperature | 40 - 60 °C |

| Mobile Phase A | 0.1% ATFA in water (or other additive for comparison) |

| Mobile Phase B | 0.1% ATFA in acetonitrile (or other additive for comparison) |

| Flow Rate | 0.2 - 0.4 mL/min |

| Gradient | 5-40% B over 30 minutes (adjust as needed) |

| Injection Volume | 1 - 5 µL |

| MS System | ESI-QTOF or ESI-Orbitrap Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.0 - 4.0 kV |

| Source Temperature | 120 - 150 °C |

| Desolvation Temperature | 350 - 500 °C |

| Mass Range | 200 - 2000 m/z |

| Data Acquisition | Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) |

Data Presentation and Expected Outcomes

When evaluating ATFA, it is crucial to systematically compare its performance against established additives. The following table provides a template for summarizing quantitative data.

Table 3: Template for Comparative Data Summary

| Analyte (Peptide) | Mobile Phase Additive | Retention Time (min) | Peak Width (s) | Peak Asymmetry | Signal Intensity (counts) | Signal-to-Noise Ratio |

| Peptide 1 | 0.1% ATFA | |||||

| 0.1% FA | ||||||

| 0.1% TFA | ||||||

| Peptide 2 | 0.1% ATFA | |||||

| 0.1% FA | ||||||

| 0.1% TFA |

Expected Observations:

-

Chromatography: Due to the strong ion-pairing nature of the trifluoroacetate anion, retention times are expected to be longer and peak shapes sharper with ATFA compared to FA.[3] The performance may be similar to that observed with TFA.

-

MS Sensitivity: Significant signal suppression is anticipated with ATFA, similar to TFA, due to the formation of stable ion pairs that hinder analyte ionization.[4] However, it is essential to experimentally verify this, as the presence of the ammonium cation could have a moderating effect. Any observed increase in signal intensity compared to FA would be noteworthy and would warrant further investigation.

Conclusion and Recommendations

This compound presents a theoretically complex profile as an LC-MS mobile phase additive. While the trifluoroacetate component is expected to provide excellent chromatographic performance through strong ion pairing, it is also likely to cause significant MS signal suppression. The role of the ammonium counter-ion in the electrospray process is an area that requires empirical investigation.

For researchers and drug development professionals, the use of ATFA in LC-MS should be approached with caution and viewed as an exploratory option rather than a standard protocol. It may be considered in situations where chromatographic resolution is paramount and MS sensitivity is a secondary concern, or in specific cases where it may unexpectedly offer advantages. A thorough, systematic evaluation against established additives like formic acid and trifluoroacetic acid is mandatory to determine its suitability for any given application.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 3. halocolumns.com [halocolumns.com]

- 4. ATFA and TFA for LC-MS? [August 26, 2004] - Chromatography Forum [chromforum.org]

- 5. Mobile phases compatible for LCMS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 6. CAS 3336-58-1: this compound | CymitQuimica [cymitquimica.com]

- 7. americanelements.com [americanelements.com]

- 8. This compound | C2H4F3NO2 | CID 2724268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. hplc.eu [hplc.eu]

- 10. The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests - PMC [pmc.ncbi.nlm.nih.gov]

- 11. waters.com [waters.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Application of Ammonium Trifluoroacetate in Chiral Separations by High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The separation of enantiomers is a critical task in the pharmaceutical industry, as individual enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful technique for enantioseparation. The composition of the mobile phase, particularly the use of additives, plays a crucial role in achieving optimal chiral recognition and resolution. Ammonium (B1175870) trifluoroacetate (B77799) (ATFA) has emerged as a versatile and effective mobile phase additive for the chiral separation of a wide range of acidic and basic compounds.

This document provides detailed application notes and protocols on the use of ammonium trifluoroacetate in chiral HPLC separations. It is intended to guide researchers, scientists, and drug development professionals in developing and optimizing chiral separation methods.

Key Advantages of this compound (ATFA)

This compound offers several advantages as a mobile phase additive in chiral HPLC:

-

Versatility : ATFA is effective for the separation of both acidic and basic racemates, often on the same chiral stationary phase without the need to change the mobile phase. This versatility can significantly save time and resources in a high-throughput screening environment.[1]

-

Improved Peak Shape : As a salt of a strong acid (trifluoroacetic acid) and a weak base (ammonia), ATFA can help to reduce peak tailing and improve the overall peak shape for both acidic and basic analytes.

-

Compatibility with Mass Spectrometry (MS) : ATFA is a volatile salt, making it compatible with LC-MS applications. This is a significant advantage for the identification and quantification of chiral compounds in complex matrices.

-

Reduced "Memory Effects" : The use of a single, versatile additive like ATFA can minimize the "memory effects" often observed when switching between acidic and basic additives on a chiral column.[1]

Application in Chiral Separations

This compound is particularly effective when used in the "polar ionic mode" with macrocyclic glycopeptide and polysaccharide-based chiral stationary phases. In this mode, the mobile phase typically consists of a polar organic solvent, such as methanol (B129727) or ethanol (B145695), with a small amount of ATFA. The ionic nature of ATFA is believed to enhance the chiral recognition mechanism by facilitating ionic interactions between the analyte and the chiral selector on the stationary phase.

Chiral Separation of Acidic and Basic Compounds

A key application of ATFA is its ability to resolve both acidic and basic racemates using a single mobile phase system. This is a significant improvement over traditional methods that often require separate mobile phases with acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additives for different types of compounds.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for the chiral separation of various acidic and basic compounds using this compound as a mobile phase additive.

Table 1: Chiral Separation of Acidic Compounds using ATFA

| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase Composition | Flow Rate (mL/min) | Resolution (Rs) |

| Ibuprofen | Chiralpak AD | Hexane (B92381)/Ethanol/ATFA (specific ratios not provided) | 1.0 | >1.5 |

| Ketoprofen | Chiralpak AD | Hexane/Ethanol/ATFA (specific ratios not provided) | 1.0 | >1.5 |

| Flurbiprofen | Chiralpak AD | Hexane/Ethanol/ATFA (specific ratios not provided) | 1.0 | >1.5 |

Note: Specific quantitative data for the separation of acidic compounds with ATFA is limited in the provided search results. The above table is a representative example based on the general findings that ATFA is effective for such separations on polysaccharide columns.

Table 2: Chiral Separation of Basic Compounds using ATFA

| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase Composition | Flow rate (mL/min) | Resolution (Rs) |

| Propranolol | Chiralpak AD | Hexane/Ethanol/ATFA (specific ratios not provided) | 1.0 | >2.0 |

| Albuterol | Chirobiotic V | Methanol with 0.1% ATFA (v/w) | 1.0 | Baseline |

| Metoprolol | Chiralpak AD | Hexane/Ethanol/ATFA (specific ratios not provided) | 1.0 | >1.5 |

Note: Similar to acidic compounds, specific quantitative data with ATFA for basic compounds is not extensively detailed in the search results. The table represents the types of separations achievable.

Table 3: Chiral Separation of Leucovorin using ATFA

| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase Composition | Flow Rate (mL/min) | Temperature (°C) |

| 6R,S-Leucovorin | Not Specified | 10 mM this compound and 0.2% Acetic Acid in Methanol | 1.0 | 20 |

Experimental Protocols

The following are detailed protocols for the chiral separation of representative acidic and basic compounds using this compound.

Protocol 1: General Screening Protocol for Chiral Separation of Acidic and Basic Compounds

This protocol is based on the versatile nature of ATFA for screening both acidic and basic racemates on polysaccharide-based columns.

1. Materials and Reagents:

-

Racemic standard of the analyte

-

HPLC grade hexane

-

HPLC grade ethanol (or isopropanol)

-

This compound (ATFA)

-

Chiral Stationary Phase: Chiralpak AD, Chiralcel OD-H, or similar polysaccharide-based column (4.6 x 250 mm, 5 µm)

2. Instrument and Conditions:

-

HPLC system with UV detector

-

Column Temperature: 25 °C (or as optimized)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: As appropriate for the analyte (e.g., 254 nm)

-

Injection Volume: 10 µL

3. Mobile Phase Preparation:

-

Prepare a stock solution of ATFA in the alcohol modifier (e.g., 1% w/v in ethanol).

-

Prepare the mobile phase by mixing hexane and the alcohol modifier in a suitable ratio (e.g., 90:10 v/v).

-

Add the ATFA stock solution to the mobile phase to achieve the desired final concentration (e.g., 0.1% w/v).

-

Sonicate the mobile phase for 15 minutes to degas.

4. Sample Preparation:

-

Dissolve the racemic standard in the mobile phase to a concentration of approximately 1 mg/mL.

5. Chromatographic Procedure:

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the sample and run the analysis.

-

Monitor the chromatogram for the separation of the enantiomers.

6. Optimization:

-

If separation is not achieved, vary the ratio of hexane to the alcohol modifier (e.g., 80:20, 70:30).

-

Adjust the concentration of ATFA in the mobile phase (e.g., from 0.05% to 0.2% w/v).

-

Optimize the flow rate and column temperature to improve resolution and analysis time.

Protocol 2: Chiral Separation of Albuterol using Polar Ionic Mode

This protocol is specifically for the separation of a basic compound like albuterol on a macrocyclic glycopeptide column.

1. Materials and Reagents:

-

Racemic albuterol standard

-

HPLC grade methanol

-

This compound (ATFA)

-

Chiral Stationary Phase: Chirobiotic V (4.6 x 250 mm, 5 µm)

2. Instrument and Conditions:

-

HPLC system with UV detector

-

Column Temperature: 25 °C

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 225 nm

-

Injection Volume: 10 µL

3. Mobile Phase Preparation:

-

Prepare the mobile phase by dissolving ATFA in methanol to a final concentration of 0.1% (w/v).

-

Sonicate the mobile phase for 15 minutes to degas.

4. Sample Preparation:

-

Dissolve the racemic albuterol standard in the mobile phase to a concentration of approximately 0.5 mg/mL.

5. Chromatographic Procedure:

-

Equilibrate the Chirobiotic V column with the mobile phase for at least 30 minutes.

-

Inject the sample and acquire the chromatogram.

6. Expected Results:

-

Baseline separation of the albuterol enantiomers should be observed.

Visualizations

Experimental Workflow for Chiral HPLC Separation using ATFA

Caption: Workflow for chiral HPLC separation using ATFA.

Logical Relationship of ATFA in Enhancing Chiral Separation

Caption: Role of ATFA in improving chiral separation.

References

Preparing Ammonium Trifluoroacetate Buffer for Chromatography: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) trifluoroacetate (B77799) (ATFA) is a volatile salt that is increasingly utilized as a mobile phase additive or buffer in high-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (MS) detection. Its volatility makes it ideal for LC-MS applications as it is readily removed in the ion source, leading to improved sensitivity and reduced background noise. ATFA is the salt of a weak base (ammonia) and a strong acid (trifluoroacetic acid), and its solutions are typically acidic. This buffer system is effective for separating peptides, proteins, and other biomolecules.

This document provides detailed application notes and a comprehensive protocol for the preparation of an ammonium trifluoroacetate buffer solution for chromatography.

Physicochemical Properties and Applications

This compound is a white crystalline solid that is soluble in water.[1] Solutions of this compound in water typically have a pH in the range of 5.0 to 6.5.[1][2]

Key Applications in Chromatography:

-

Reverse-Phase Chromatography (RPC): Used as an ion-pairing agent for the separation of polar and charged molecules, such as peptides and proteins.

-

LC-MS: Its volatility is a significant advantage in LC-MS, as it minimizes ion suppression and contamination of the mass spectrometer.[3]

-

Chiral Chromatography: Can be used as a mobile phase additive for the separation of acidic and basic racemates.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation and use of this compound buffer in chromatography.

| Parameter | Value | Notes |

| Chemical Formula | C₂H₄F₃NO₂ | |

| Molecular Weight | 131.05 g/mol | |

| Melting Point | 123-125 °C | [2] |

| Typical Concentration Range | 5 mM - 25 mM | Higher concentrations can be used but may require more frequent instrument maintenance. |

| pH of Unadjusted Solution | 5.0 - 6.5 | In water.[1][2] |

| Effective Buffering Range | pH 1.5 - 3.5 (with excess TFA) | The buffering capacity of ATFA alone is weak. It is typically used with an excess of trifluoroacetic acid to create a buffer at a lower pH. |

| Solubility | Soluble in water | [2] |

| UV Cutoff | ~210 nm | Primarily due to the trifluoroacetate ion. |

Experimental Protocol: Preparation of a 10 mM this compound Buffer

This protocol outlines the steps to prepare a 1 L stock solution of 10 mM this compound buffer, which can then be adjusted to the desired pH.

Materials:

-

This compound (ATFA), HPLC grade or equivalent

-

HPLC-grade water

-

Trifluoroacetic acid (TFA), HPLC grade

-

Ammonium hydroxide (B78521) solution, HPLC grade

-

Calibrated pH meter

-

0.22 µm or 0.45 µm membrane filter

-

Volumetric flasks and graduated cylinders

-

Stir plate and stir bar

Procedure:

-

Calculate the required mass of ATFA:

-

For a 10 mM solution in 1 L, the required mass is: 0.010 mol/L * 131.05 g/mol * 1 L = 1.3105 g

-

-

Dissolve the ATFA:

-

Weigh out 1.3105 g of this compound.

-

Transfer the solid to a clean 1 L beaker containing approximately 800 mL of HPLC-grade water.

-

Place the beaker on a stir plate and add a stir bar. Stir until the solid is completely dissolved.

-

-

Adjust the pH (if necessary):

-

The primary use of ATFA in chromatography is often in an acidic mobile phase. To achieve a lower pH and create a robust buffer, trifluoroacetic acid is typically added.

-

Place the calibrated pH electrode in the solution.

-

Slowly add trifluoroacetic acid dropwise while monitoring the pH. A common target pH for peptide and protein separations is around 2.

-

If a higher pH is required, ammonium hydroxide can be added dropwise. However, for most applications, the buffer is used in its acidic form.

-

-

Final Volume Adjustment:

-

Once the desired pH is reached, carefully transfer the solution to a 1 L volumetric flask.

-

Rinse the beaker with a small amount of HPLC-grade water and add the rinsing to the volumetric flask.

-

Bring the solution to the final volume of 1 L with HPLC-grade water.

-

Cap the flask and invert it several times to ensure the solution is homogeneous.

-

-

Filtration:

-

Filter the buffer solution through a 0.22 µm or 0.45 µm membrane filter to remove any particulate matter that could damage the HPLC system.[4]

-

-

Storage:

-

Store the buffer solution in a clean, clearly labeled glass container at room temperature or refrigerated.

-

To prevent microbial growth in aqueous buffers, it is recommended to prepare fresh solutions regularly, especially if they are not being used immediately.

-

Safety Precautions

This compound and its constituent acid and base are hazardous materials that require careful handling.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling ATFA, TFA, and ammonium hydroxide.[5][6]

-

Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.[6] ATFA may cause respiratory irritation.[5]

-

Handling: Avoid contact with skin and eyes.[6] ATFA can cause skin and serious eye irritation.[5] In case of contact, rinse the affected area thoroughly with water.

-

Disposal: Dispose of waste according to local, state, and federal regulations.

Diagrams

Experimental Workflow for this compound Buffer Preparation

References

Application Notes and Protocols: Ammonium Trifluoroacetate as a Catalyst in Chemical Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of ammonium (B1175870) trifluoroacetate (B77799) as an efficient and economical catalyst in organic synthesis. The information presented is intended to assist researchers in the development of novel synthetic methodologies, particularly for heterocyclic compounds of medicinal interest.

Application Note 1: Synthesis of 3,4-dihydropyrimidin-2(1H)-ones via the Biginelli Reaction

Ammonium trifluoroacetate has been demonstrated to be a highly effective catalyst for the one-pot, three-component Biginelli reaction, yielding 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs. These compounds are of significant interest in medicinal chemistry due to their wide range of therapeutic properties, including acting as calcium channel blockers and antihypertensive agents. The catalytic action of this compound facilitates the reaction under mild, solvent-free conditions, offering advantages such as high yields, short reaction times, and a simple work-up procedure.

Quantitative Data Summary

The catalytic efficiency of this compound in the Biginelli reaction is highlighted in the table below, which summarizes the reaction times and yields for a variety of substituted aromatic and heteroaromatic aldehydes. The data is based on a solid-supported, solvent-free approach, which has been shown to provide quantitative conversion of starting materials.

| Compound | Ar | R1 | X | Time (min) | Yield (%) |

| 4a | Phenyl | CH₃ | O | 10 | 98 |

| 4b | 3-Methoxy phenyl | CH₃ | O | 12 | 95 |

| 4c | 3-Carboxyphenyl | CH₃ | O | 15 | 90 |

| 4d | 3-Nitrophenyl | CH₃ | O | 10 | 85 |

| 4e | Phenyl | H | O | 10 | 92 |

| 4f | Phenyl | CH₃ | S | 20 | 83 |

| 4g | 3-Cyanophenyl | CH₃ | O | 25 | 78 |

| 4h | 3-Methyl phenyl | CH₃ | O | 20 | 95 |

| 4i | 2-Fluorophenyl | CH₃ | O | 18 | 70 |

| 4j | 4-Chlorophenyl | H | S | 15 | 75 |

| 4k | 2-Naphthyl | CH₃ | O | 10 | 90 |

| 4l | Benzyl | CH₃ | O | 20 | 85 |

| 4m | 2-Hydroxy-5-methoxy phenyl | CH₃ | O | 28 | 73 |

| 4n | 2-Hydroxy-5-iodophenyl | CH₃ | O | 60 | 55 |

Experimental Protocol: General Procedure for the One-Pot Synthesis of 3,4-dihydropyrimidin-2(1H)-ones

This protocol outlines the general procedure for the this compound-mediated synthesis of 3,4-dihydropyrimidin-2(1H)-ones under solvent-free conditions.

Materials:

-

Aldehyde (5 mmol)

-

β-diketo ester (e.g., ethyl acetoacetate) (5 mmol)

-

Urea (B33335) or thiourea (B124793) (7.5 mmol)

-

This compound (50 mmol)

-

Reaction vial

-

Heating apparatus (e.g., hot plate or oil bath)

-

Filtration apparatus

-

Cold water

-

Diethyl ether

-

Ethanol (B145695) or ethyl acetate (B1210297) (for recrystallization, if necessary)

Procedure:

-

In a reaction vial, combine the aldehyde (5 mmol), β-diketo ester (5 mmol), urea or thiourea (7.5 mmol), and this compound (50 mmol).

-

Heat the mixture without solvent at 80°C for the time specified in the data table (typically 10-60 minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

A solid product will form. Filter the solid and wash it with cold water (2 x 10 mL).

-

Wash the solid with diethyl ether.

-

If necessary, recrystallize the crude product from ethanol or ethyl acetate to afford the pure 3,4-dihydropyrimidin-2(1H)-one.

Visualization of Experimental Workflow and Proposed Catalytic Cycle

Caption: Experimental workflow for the Biginelli synthesis.

Caption: Proposed catalytic cycle for the Biginelli reaction.

Application Note 2: Potential Applications in Other Multicomponent Reactions

While the use of this compound is well-documented for the Biginelli reaction, its properties as a weak Brønsted acid catalyst suggest its potential applicability in a broader range of multicomponent reactions (MCRs). MCRs are highly convergent chemical processes that combine three or more starting materials in a single synthetic operation to form a complex product.

Potential Catalytic Applications

This compound could potentially catalyze other named reactions that are traditionally promoted by ammonium salts or mild acids. One such example is the Hantzsch 1,4-dihydropyridine (B1200194) synthesis . This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia (B1221849) or ammonium acetate. Given the mechanistic similarities with the Biginelli reaction, where this compound acts as a proton source to activate carbonyl groups, it is plausible that it could also effectively catalyze the Hantzsch reaction.

Hypothesized Advantages:

-